N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine is an organic compound with the molecular formula C9H15N3. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a dimethylaminoethylamino group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine typically involves the reaction of 2-aminopyridine with dimethylaminoethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach offers several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylaminoethylamine: A related compound with similar structural features but lacking the pyridine ring.
3-Aminopyridine: Another pyridine derivative with an amino group at the 3-position but without the dimethylaminoethyl substituent.
N,N-Dimethyl-2-aminopyridine: A compound with a dimethylamino group directly attached to the pyridine ring.
Uniqueness
N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine is unique due to the presence of both the pyridine ring and the dimethylaminoethylamino group, which imparts distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N',N'-dimethyl-N-pyridin-3-ylethane-1,2-diamine |
InChI |
InChI=1S/C9H15N3/c1-12(2)7-6-11-9-4-3-5-10-8-9/h3-5,8,11H,6-7H2,1-2H3 |
InChI Key |
FUNIQVYLAQLUDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CN=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.